![molecular formula C18H20O3S B14611497 Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate CAS No. 60993-27-3](/img/structure/B14611497.png)
Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a methyl group at the 4-position and an ethanesulfinyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the biphenyl core through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanesulfinyl Acetate Moiety: The ethanesulfinyl acetate moiety is attached through a nucleophilic substitution reaction, where the biphenyl derivative reacts with ethanesulfinyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as bromine, nitrating agents, and Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or alkylated biphenyl derivatives.
Applications De Recherche Scientifique
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate involves its interaction with molecular targets and pathways. The biphenyl core can interact with aromatic receptors, while the ethanesulfinyl acetate moiety can undergo metabolic transformations. These interactions and transformations can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbiphenyl: Lacks the ethanesulfinyl acetate moiety, making it less reactive in certain chemical reactions.
4-Methyldiphenyl: Similar structure but different functional groups, leading to different chemical and biological properties.
4-Phenyltoluene: Another biphenyl derivative with distinct reactivity and applications.
Uniqueness
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate is unique due to the presence of both the biphenyl core and the ethanesulfinyl acetate moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60993-27-3 |
|---|---|
Formule moléculaire |
C18H20O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
methyl 2-[1-[4-(4-methylphenyl)phenyl]ethylsulfinyl]acetate |
InChI |
InChI=1S/C18H20O3S/c1-13-4-6-16(7-5-13)17-10-8-15(9-11-17)14(2)22(20)12-18(19)21-3/h4-11,14H,12H2,1-3H3 |
Clé InChI |
TZQMCZNNZHUGSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)S(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


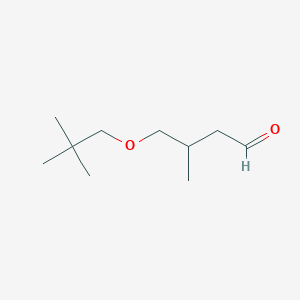
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
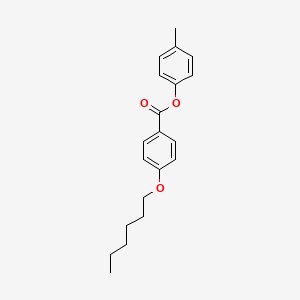
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
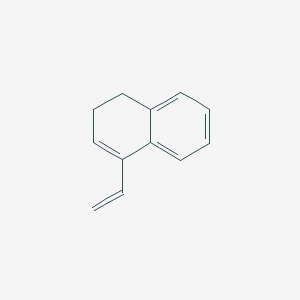

![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
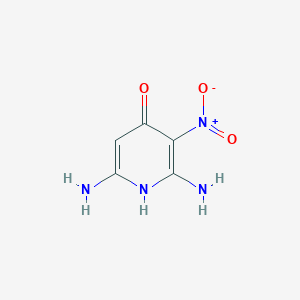
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
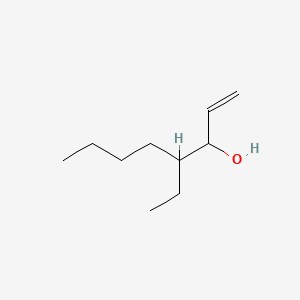
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
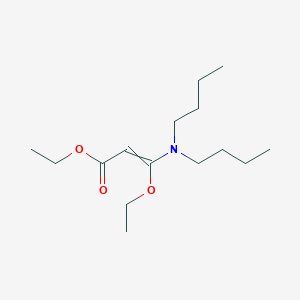
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

